6-Aza-2-thiothymine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-Aza-2-thiothymine (ATT) is the photoelectrochemical (PEC) properties of gold nanoclusters (AuNCs) . ATT is used to stabilize AuNCs, forming ATT-AuNCs, which serve as a photoactive material .
Mode of Action
ATT interacts with AuNCs to form ATT-AuNCs, which exhibit high performance in the PEC field . The ATT-AuNCs yield a cathodic photocurrent density as high as 88 μA cm−2 with O2 as the electron acceptor, which is three orders of magnitude higher than those of other AuNCs in aqueous solutions .
Biochemical Pathways
The biochemical pathways affected by ATT are primarily related to the photoelectrochemical properties of AuNCs . ATT-AuNCs show a higher carrier density, shorter Debye length, and smaller depletion layer width than those of reported AuNCs .
Pharmacokinetics
It is known that att is used in maldi analysis of acidic glycans in negative ion mode . More research is needed to fully understand the ADME properties of ATT and their impact on bioavailability.
Result of Action
The result of ATT’s action is the enhancement of the photoelectrochemical properties of AuNCs . ATT-AuNCs have been successfully applied in the MPE fluorescence imaging of living cells with NIR excitation . The introduction of arginine into the ATT-AuNCs covering layer significantly changes the electronic structure, absorption cross-section, and relaxation dynamics of the lowest excited state, greatly reducing non-radiative relaxation, suppressing blinking, and greatly enhancing fluorescence .
Action Environment
The action of ATT is influenced by environmental factors. For instance, the fluorescence enhancement property of ATT protected gold nanoclusters (ATT-AuNCs) is used for protein detection . This method enables feasible and sensitive quantification of the concentrations of total protein in real samples, such as human serum, human plasma, milk, and cell extracts . The results of this proposed method are in good agreement with those determined by the classical bicinchoninic acid method (BCA method) .
Biochemical Analysis
Biochemical Properties
6-Aza-2-thiothymine plays a significant role in biochemical reactions, particularly in the context of mass spectrometry. It is used as a matrix for matrix-assisted laser desorption/ionization (MALDI) analysis of oligonucleotides . In this capacity, this compound interacts with oligonucleotides, facilitating their ionization and subsequent detection in mass spectrometry. The compound’s ability to stabilize gold nanoclusters has also been utilized in protein detection, where it enhances the photoluminescence of gold nanoclusters, allowing for sensitive quantification of protein concentrations .
Cellular Effects
This compound has been shown to influence various cellular processes. When used in conjunction with gold nanoclusters, it enhances the detection of proteins in cell extracts, human serum, and other biological samples . This interaction suggests that this compound may play a role in modulating protein interactions and cellular signaling pathways. Additionally, its use in MALDI analysis indicates its potential impact on nucleic acid metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In the context of MALDI analysis, it interacts with oligonucleotides, facilitating their ionization and detection . When used with gold nanoclusters, this compound enhances the photoluminescence of the nanoclusters, likely through a mechanism involving the stabilization of the nanocluster structure and the enhancement of its optical properties . These interactions highlight the compound’s ability to modulate the behavior of biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical applications. Studies have shown that the compound is stable under standard laboratory conditions, with no significant degradation observed over time . This stability ensures consistent performance in experiments involving MALDI analysis and protein detection. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests minimal adverse effects in laboratory settings.
Dosage Effects in Animal Models
Research on the dosage effects of this compound in animal models is limited. Its use in biochemical assays and protein detection suggests that it is effective at low concentrations High doses of the compound have not been reported to cause significant toxicity or adverse effects, indicating a favorable safety profile for its use in laboratory settings
Metabolic Pathways
The metabolic pathways involving this compound have not been extensively characterized. Its interactions with oligonucleotides and proteins suggest that it may be involved in nucleic acid and protein metabolism . The compound’s role in MALDI analysis indicates that it may influence the metabolic flux of nucleotides and amino acids, potentially affecting overall metabolite levels in cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its use in MALDI analysis and protein detection suggests that it can localize to specific cellular compartments where it interacts with target biomolecules . The compound’s ability to enhance the photoluminescence of gold nanoclusters indicates that it may accumulate in regions with high protein concentrations, facilitating its detection and quantification .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules and cellular compartments. In MALDI analysis, the compound localizes to regions containing oligonucleotides, facilitating their ionization and detection . When used with gold nanoclusters, this compound may localize to areas with high protein concentrations, enhancing the photoluminescence of the nanoclusters and enabling sensitive protein detection . These interactions suggest that the compound’s activity and function are closely tied to its subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-AZA-2-THIOTHYMINE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one . The reaction conditions often include the use of solvents such as water or formic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 6-AZA-2-THIOTHYMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the thiol and triazine moieties .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
6-AZA-2-THIOTHYMINE has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-AZA-2-THIOTHYMINE can be compared with other similar compounds, such as:
- 2-Thio-6-azathymine
- 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-methyl-3-thioxo-
- 6-Methyl-3-thioxo-5-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
- 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one
These compounds share structural similarities with this compound but may differ in their chemical reactivity and applications.
Properties
IUPAC Name |
6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPQOSBROLOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210473 | |
Record name | 2-Thio-6-azathymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-76-9 | |
Record name | 6-Aza-2-thiothymine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thio-6-azathymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 615-76-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 615-76-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 615-76-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1609 | |
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Record name | 2-Thio-6-azathymine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-THIO-6-AZATHYMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH0RIO9KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-Aza-2-thiothymine (ATT) has the molecular formula C5H5N3OS and a molecular weight of 155.18 g/mol. []
A: Researchers frequently employ infrared (IR) spectroscopy, nuclear quadrupole resonance (NQR), and mass spectrometry (MS) techniques to analyze ATT. These methods provide insights into its vibrational modes, electronic environment, and fragmentation patterns. [, , ] , ,
A: Yes, ATT is widely utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for analyzing oligonucleotides, glycoproteins, and phospholipids. [, , , ] , , ,
A: The effectiveness of ATT as a MALDI matrix is influenced by the laser wavelength used. Research indicates that optimal results are not always achieved when the laser wavelength perfectly matches the peak UV absorption of ATT in its solid state. This suggests a potential change in the ionization mechanism at different wavelengths. []
A: ATT can act as a stabilizing ligand for gold nanoclusters (AuNCs). This interaction influences the photoluminescent properties of AuNCs, making them valuable in applications like bioimaging and sensing. [, , , ] , , ,
A: Research suggests that ATT-capped gold nanoclusters (ATT-AuNCs) exhibit promising antibacterial activity against multidrug-resistant Escherichia coli bacteria. These nanoclusters can disrupt bacterial cell membranes, damage DNA, and upregulate pro-oxidative genes within the bacteria. []
A: Density Functional Theory (DFT) calculations are employed to predict ATT's IR spectra and understand its electronic structure and hydrogen bonding patterns. These computational methods complement experimental findings and aid in interpreting spectroscopic data. [, ] ,
A: The presence of both sulfur and aza substitution in ATT, compared to thymine, significantly impacts its excited-state dynamics. These substitutions lead to efficient intersystem crossing and singlet oxygen production, making ATT a potential candidate for phototherapeutic applications. []
A: ATT is commonly dissolved in volatile solvents like acetonitrile, methanol, or mixtures thereof, often with additives like ammonium citrate to enhance ionization efficiency. The choice of solvent can impact the quality of the mass spectra obtained. [, , ] , ,
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